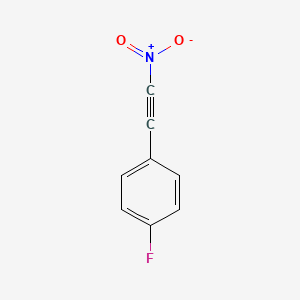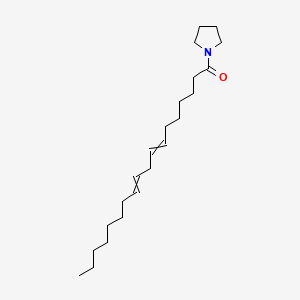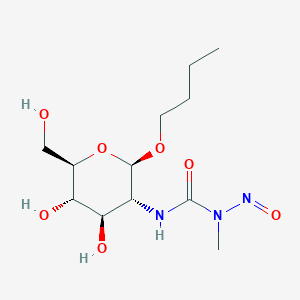
beta-Butylstreptozotocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Butylstreptozotocin is a chemical compound that belongs to the family of streptozotocin derivatives. Streptozotocin itself is a naturally occurring compound that was first isolated from the bacterium Streptomyces achromogenes. It is well-known for its use in medical research, particularly in the study of diabetes, due to its ability to selectively destroy insulin-producing beta cells in the pancreas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Butylstreptozotocin typically involves the modification of the streptozotocin molecule. The process begins with the extraction of streptozotocin from Streptomyces achromogenes. This is followed by a series of chemical reactions to introduce the butyl group into the molecule. The key steps in the synthesis include:
Nitration: Introduction of a nitroso group to the streptozotocin molecule.
Alkylation: Addition of a butyl group to the nitroso-streptozotocin intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to remove any impurities.
化学反応の分析
Types of Reactions
Beta-Butylstreptozotocin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Beta-Butylstreptozotocin has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: The compound is used in biological research to study the effects of beta cell destruction and to develop animal models of diabetes.
Medicine: this compound is used in medical research to investigate potential treatments for diabetes and other metabolic disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of beta-Butylstreptozotocin involves the selective destruction of insulin-producing beta cells in the pancreas. The compound enters the beta cells via glucose transporters and induces DNA damage through the generation of reactive oxygen species. This leads to cell death and a reduction in insulin production, which is useful for creating animal models of diabetes for research purposes.
類似化合物との比較
Similar Compounds
Beta-Butylstreptozotocin is similar to other streptozotocin derivatives, such as:
Streptozotocin: The parent compound, used primarily in diabetes research.
Chlorozotocin: A derivative with a chloroethyl group, used as an anti-tumor agent.
Methylstreptozotocin: A derivative with a methyl group, also used in diabetes research.
Uniqueness
This compound is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This modification can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in scientific research.
特性
CAS番号 |
53347-37-8 |
|---|---|
分子式 |
C12H23N3O7 |
分子量 |
321.33 g/mol |
IUPAC名 |
3-[(2R,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H23N3O7/c1-3-4-5-21-11-8(13-12(19)15(2)14-20)10(18)9(17)7(6-16)22-11/h7-11,16-18H,3-6H2,1-2H3,(H,13,19)/t7-,8-,9-,10-,11-/m1/s1 |
InChIキー |
CRYSPCRGLHJZTE-ISUQUUIWSA-N |
異性体SMILES |
CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
正規SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


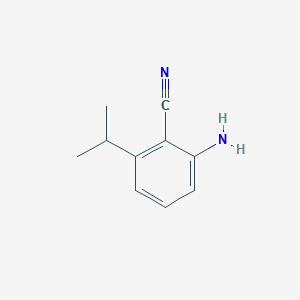

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
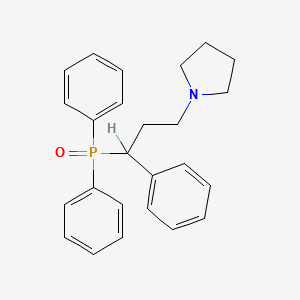
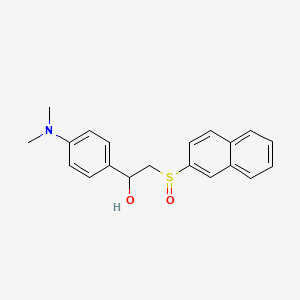
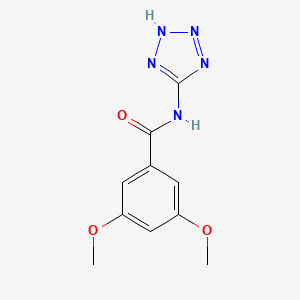
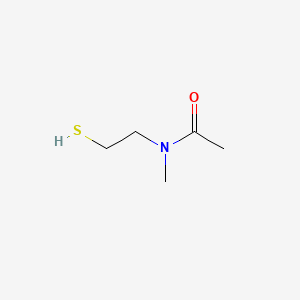
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

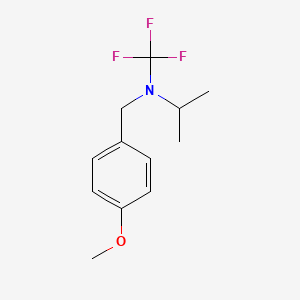
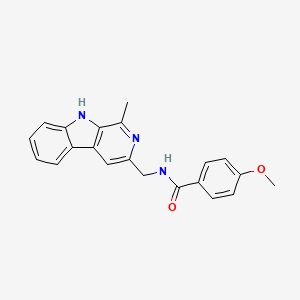
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
